

## Dose-limiting toxicities of GSK2636771 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2636771 |           |
| Cat. No.:            | B560116    | Get Quote |

# Technical Support Center: GSK2636771 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K $\beta$  inhibitor, **GSK2636771**. The information is compiled from clinical trial data to address specific issues that may be encountered during experimentation.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **GSK2636771**?

A1: **GSK2636771** is an orally bioavailable and selective inhibitor of the phosphoinositide 3-kinase beta (PI3K $\beta$ ) isoform. In the PI3K/Akt/mTOR signaling pathway, PI3K $\beta$  plays a crucial role, particularly in tumors with loss of the tumor suppressor PTEN. By selectively inhibiting PI3K $\beta$ , **GSK2636771** aims to block tumor cell growth and survival in cancer cells that are dependent on this pathway.

Q2: What are the most common adverse events observed with **GSK2636771** in clinical trials?

A2: In the first-time-in-human monotherapy study, the most frequently reported adverse events of any grade were diarrhea (48%), nausea (40%), and vomiting (31%)[1][2]. In combination with pembrolizumab, the most common treatment-related adverse events (Grade 1-2) were



diarrhea (33%) and rash (42%)[3][4]. When combined with enzalutamide, diarrhea was also a common treatment-related adverse event (39%)[5].

Q3: What are the dose-limiting toxicities (DLTs) of **GSK2636771**?

A3: Dose-limiting toxicities vary depending on whether **GSK2636771** is administered as a monotherapy or in combination with other agents.

- Monotherapy: Hypophosphatemia and hypocalcemia were identified as DLTs[1][2].
- In combination with enzalutamide: DLTs included Grade 3 hypocalcemia, reversible Grade 3 acute renal failure, and Grade 3 rash[5].
- In combination with pembrolizumab: Grade 3 hypophosphatemia and Grade 3 rash were the reported DLTs[3][4].

Q4: What is the recommended Phase II dose (RP2D) for GSK2636771?

A4: The recommended Phase II dose has been determined in different clinical trial settings:

- Monotherapy: 400 mg once daily[1][2][6].
- In combination with enzalutamide: 200 mg once daily[7].
- In combination with pembrolizumab: 200 mg once daily[3][4].

### **Dose-Limiting Toxicities and Adverse Events Data**

The following tables summarize the dose-limiting toxicities and other adverse events observed in key clinical trials of **GSK2636771**.

### Table 1: Dose-Limiting Toxicities (DLTs) of GSK2636771



| Clinical Trial<br>Setting      | Dose Level                       | Dose-Limiting<br>Toxicity | Grade |
|--------------------------------|----------------------------------|---------------------------|-------|
| Monotherapy                    | 500 mg once daily                | Hypophosphatemia          | 3     |
| 500 mg once daily              | Hypocalcemia                     | 2 and 3                   |       |
| Combination with Enzalutamide  | 300 mg once daily                | Hypocalcemia              | 3     |
| 300 mg once daily              | Acute renal failure (reversible) | 3                         |       |
| 200 mg once daily              | Rash                             | 3                         | _     |
| Combination with Pembrolizumab | Not Specified                    | Hypophosphatemia          | 3     |
| Not Specified                  | Rash                             | 3                         |       |

Data sourced from multiple clinical trial reports.

**Table 2: Frequency of Common Adverse Events (Any** 

**Grade**)

| Monotherapy<br>Frequency | Combination with Pembrolizumab Frequency             | Combination with Enzalutamide Frequency                                                                                       |
|--------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| 48%                      | 33%                                                  | 39%                                                                                                                           |
| 40%                      | Not Reported                                         | Not Reported                                                                                                                  |
| 31%                      | Not Reported                                         | Not Reported                                                                                                                  |
| Not Reported             | 42%                                                  | Not Reported                                                                                                                  |
| Not Reported             | Not Reported                                         | >30%                                                                                                                          |
| Not Reported             | Not Reported                                         | >30%                                                                                                                          |
|                          | Frequency  48%  40%  31%  Not Reported  Not Reported | Monotherapy<br>FrequencyPembrolizumab<br>Frequency48%33%40%Not Reported31%Not ReportedNot Reported42%Not ReportedNot Reported |



Data represents the percentage of patients experiencing the adverse event at any grade and is compiled from different studies. Not all adverse events were reported in every study publication.

## **Experimental Protocols Dose Escalation and DLT Assessment**

The dose escalation for **GSK2636771** in the initial monotherapy and subsequent combination trials typically followed a modified 3+3 design[1][3][8].

#### **Protocol Summary:**

- Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.
- DLT Observation Period: Patients are monitored for a predefined period (e.g., the first 28 days of treatment) for the occurrence of dose-limiting toxicities.
- Dose Escalation/De-escalation Criteria:
  - If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.
  - If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same dose level.
    - If 1 out of 6 patients experiences a DLT, the dose is escalated.
    - If ≥2 out of 6 patients experience a DLT, the dose is considered to have exceeded the maximum tolerated dose (MTD), and the next lower dose is typically declared the MTD.
  - If ≥2 out of 3 patients experience a DLT, the dose has exceeded the MTD, and dose escalation is stopped.

Definition of a Dose-Limiting Toxicity (DLT):

A DLT was generally defined as a treatment-related adverse event occurring within the first cycle of therapy that met specific severity criteria. While the exact definitions could vary slightly between protocols, they generally included:



- Grade 4 hematologic toxicities (e.g., neutropenia lasting >5 days, thrombocytopenia).
- Grade 3 or 4 non-hematologic toxicities, with some exceptions for toxicities that were easily managed or reversible.
- Febrile neutropenia.
- Specific organ toxicity criteria (e.g., significant liver enzyme elevations).

# **Troubleshooting Guides for Dose-Limiting Toxicities Management of Hypophosphatemia**

- 1. Identification and Grading:
- Monitor serum phosphate levels regularly during treatment.
- Grade hypophosphatemia according to the Common Terminology Criteria for Adverse Events (CTCAE).
- 2. Troubleshooting and Management Workflow:



Click to download full resolution via product page



Workflow for managing hypophosphatemia.

### **Management of Hypocalcemia**

- 1. Identification and Grading:
- Regularly monitor serum calcium levels (corrected for albumin).
- Grade hypocalcemia based on CTCAE criteria.
- 2. Troubleshooting and Management Workflow:



Click to download full resolution via product page

Workflow for managing hypocalcemia.

### **Management of Drug-Induced Rash**

- 1. Identification and Grading:
- Perform regular skin examinations.
- Grade the rash according to CTCAE, noting the percentage of body surface area affected and the presence of any systemic symptoms.



2. Troubleshooting and Management Workflow:



Click to download full resolution via product page

Workflow for managing drug-induced rash.

# Signaling Pathway PI3K/AKT Signaling Pathway Inhibition by GSK2636771

**GSK2636771** selectively inhibits the p110 $\beta$  catalytic subunit of PI3K. This is particularly relevant in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling. Inhibition of PI3K $\beta$  by **GSK2636771** leads to a downstream blockade of AKT phosphorylation, thereby inhibiting cell survival and proliferation signals.





Click to download full resolution via product page

Inhibition of the PI3K/AKT pathway by **GSK2636771**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A Phase I, Open-Label, Dose-Finding Study of GSK2636771, a PI3Kβ Inhibitor, Administered with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Dose-limiting toxicities of GSK2636771 in clinical trials].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560116#dose-limiting-toxicities-of-gsk2636771-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com